3-Methylheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 |

Source

|

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57403-74-4 |

Source

|

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylheptanoic Acid: Structure, Properties, and Synthesis

Introduction

3-Methylheptanoic acid is a branched-chain, medium-chain fatty acid that holds significant interest for researchers in chemical synthesis, pheromone studies, and as a chiral building block in drug discovery.[1] Its structure, featuring a chiral center at the C-3 position, gives rise to two distinct enantiomers, (R)- and (S)-3-methylheptanoic acid, each with potentially unique biological activities. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemistry, synthesis protocols, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

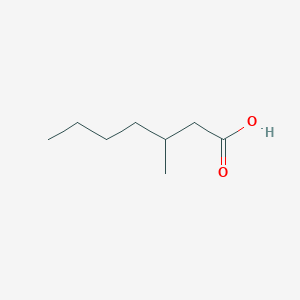

Understanding the fundamental structure of this compound is paramount to appreciating its chemical behavior and potential applications. It is an eight-carbon carboxylic acid with a methyl group branching from the third carbon atom.

Molecular Structure and Stereoisomerism

The presence of a stereocenter at the C-3 position means the molecule is chiral and exists as a pair of enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. This chirality is a critical feature, as the biological activity of chiral molecules is often enantiomer-dependent.

Caption: Stereoisomers of this compound.

Compound Identifiers

For precise identification and literature searches, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number (Racemate) | 53663-30-2 | [1] |

| CAS Number ((S)-enantiomer) | 59614-85-6 | [2][4] |

| CAS Number ((R)-enantiomer) | 57403-74-4 | [3] |

| InChIKey (Racemate) | DVESMWJFKVAFSP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(C)CC(=O)O | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for handling, characterization, and purification of the compound.

Physicochemical Data

| Property | Value | Notes | Source(s) |

| Boiling Point | 228.9 °C | Estimated | N/A |

| Density | 0.917 g/cm³ | Estimated | N/A |

| XLogP3 | 2.7 | Computed | [2] |

| Polar Surface Area | 37.3 Ų | Computed | [2] |

| Solubility | Low in water; soluble in organic solvents like ether, ethanol, and benzene. | Based on general properties of medium-chain fatty acids. | N/A |

The XLogP3 value of 2.7 indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and absorption.[2]

Analytical and Spectroscopic Profile

Analytical techniques are critical for confirming the structure and purity of this compound.

| Technique | Expected Characteristics |

| ¹³C NMR | Signals expected for the carboxylic carbon (~180 ppm), the chiral methine carbon (C3), the terminal methyl group (C8), the branching methyl group, and the four methylene carbons in the aliphatic chain. PubChem has available ¹³C NMR spectral data.[1] |

| ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm), a multiplet for the proton on the chiral center (C3), a doublet for the branching methyl group protons, a triplet for the terminal methyl group protons, and multiplets for the methylene protons. |

| Infrared (IR) Spectroscopy | A very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O stretching band at ~1710 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The predicted monoisotopic mass is 144.11504 Da.[5] Expected adducts in ESI-MS include [M+H]⁺ at m/z 145.12232 and [M-H]⁻ at m/z 143.10776.[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. For professionals in drug development, stereoselective synthesis is often the most relevant approach to isolate specific enantiomers. However, a robust and well-documented method for producing the racemic mixture is the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a procedure detailed in Organic Syntheses.[6]

Racemic Synthesis via Grignard Reaction

This reliable method avoids the use of secondary bromides, which can be difficult to purify, and is broadly applicable for preparing various fatty acids.[6] The overall workflow involves two main stages: esterification of crotonic acid and the subsequent Grignard addition followed by hydrolysis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the peer-reviewed and validated procedure published in Organic Syntheses, Coll. Vol. 3, p. 591 (1955).[6]

Stage 1: Preparation of sec-Butyl 3-Methylheptanoate

-

Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g-atoms) of magnesium turnings. Initiate the reaction with a small portion of a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether. Once the reaction begins, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes.

-

Conjugate Addition: Cool the Grignard solution to 0–5 °C in an ice-salt bath. Add a solution of 142 g (1.0 mole) of sec-butyl crotonate (prepared separately via Fischer esterification) in 100 mL of dry ether dropwise with vigorous stirring over 2–3 hours. Maintain the temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to stand at room temperature overnight. Pour the reaction mixture onto a mixture of 400 g of crushed ice and 50 mL of concentrated sulfuric acid. Separate the ether layer, and extract the aqueous layer three times with 100 mL portions of ether.

-

Purification: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then water. Dry over anhydrous magnesium sulfate. Distill the ether, and fractionate the residue under reduced pressure. The product, sec-butyl 3-methylheptanoate, distills at 92–93°C/9 mm Hg.[6]

Stage 2: Saponification to this compound

-

Hydrolysis: In a 1-L flask, reflux the sec-butyl 3-methylheptanoate (e.g., 100 g, 0.5 mole) with a solution of 56 g (1.0 mole) of potassium hydroxide in 50 mL of water and 200 mL of 95% ethanol for 6 hours.

-

Isolation: Distill off most of the alcohol. Add 500 mL of water to the residue. Acidify the solution with 20% sulfuric acid and extract the liberated this compound with ether.

-

Final Purification: Wash the ether extract with water, dry over magnesium sulfate, and remove the ether by distillation. The final product can be purified by vacuum distillation.

Stereoselective Synthesis

For applications requiring enantiomerically pure forms, stereoselective syntheses are employed. These methods often start from a chiral pool material. For instance, both (R)- and (S)-3-methylheptanoic acids have been synthesized starting from (R)-4-methyl-δ-valerolactone, demonstrating a viable pathway to access either enantiomer from a single chiral precursor.[7] Such strategies are invaluable in drug development, where the therapeutic activity and side-effect profile can reside in a single enantiomer.

Biological Activity and Applications

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, moving beyond simple structural components to active signaling molecules.

Role as Pheromones

Many branched-chain fatty acids and their derivatives function as insect pheromones, critical for chemical communication.[8] While this compound itself is not a primary pheromone in most studied species, related structures like 4-methyl-3-heptanone are known insect pheromones whose biosynthesis follows fatty acid-type metabolic pathways.[9] The chiral nature of this compound makes it a valuable synthetic intermediate for constructing more complex, stereospecific pheromone molecules used in pest management and ecological studies.[7]

Relevance in Human Biology and Drug Development

As a class, BCFAs are being investigated for their roles in metabolism and disease.[10] They have been shown to possess anti-inflammatory, anticancer, and lipid-lowering properties.[11] Specifically, BCFAs can modulate the expression of genes involved in fatty acid synthesis and inflammation, such as fatty acid synthase (FASN) and C-reactive protein (CRP).[12]

For drug development professionals, this compound serves as a versatile scaffold for several reasons:

-

Chiral Building Block: The C3-chiral center can be used to introduce stereospecificity into a larger drug molecule, which is often critical for target binding and efficacy.

-

Lipophilicity Modulation: The seven-carbon backbone provides moderate lipophilicity, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Metabolic Stability: The methyl branch can influence the metabolic stability of the molecule by sterically hindering enzymatic degradation at adjacent positions.

While this compound is not a drug itself, its structural motifs are present in pharmacologically active compounds. Custom synthesis of derivatives of such branched-chain fatty acids is a key service for developing new therapeutic agents.[]

Conclusion

This compound is a multifaceted molecule whose significance extends from fundamental organic chemistry to applied biological sciences. Its chiral nature, coupled with its identity as a branched-chain fatty acid, makes it a compound of high interest for stereoselective synthesis and as a building block for creating complex molecules with specific biological functions, including pheromones and potential therapeutic agents. The robust and scalable synthesis protocols, combined with a clear understanding of its physicochemical and spectroscopic properties, provide researchers and drug development scientists with the essential tools to explore its full potential.

References

-

Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (2015). ResearchGate. Available from: [Link]

-

PubChem. (S)-3-Methylheptanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Methyl-heptanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Ames, D. E., & Bowman, R. E. (1955). This compound. Organic Syntheses, 35, 74. Available from: [Link]

-

PubChem. 3R-Methylheptanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. Available from: [Link]

-

Poger, D., & Mark, A. E. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27). Available from: [Link]

-

Wang, S., et al. (2024). Branched- Chain Fatty Acids and Obesity: A Narrative Review. PubMed. Available from: [Link]

-

SpectraBase. 3-Oxo-heptanoic acid, methyl ester. Wiley. Available from: [Link]

-

Mol-Instincts. This compound. Chemical Synthesis and Properties. Available from: [Link]

-

Demin, V., et al. (2021). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. National Institutes of Health. Available from: [Link]

-

Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Arizona State University Research Portal. Available from: [Link]

-

PubChemLite. 3-methyl-heptanoic acid (C8H16O2). University of Luxembourg. Available from: [Link]

- Google Patents. (2011). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

-

Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. PubMed. Available from: [Link]

-

Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. Available from: [Link]

-

Jin, L., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. National Institutes of Health. Available from: [Link]

Sources

- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Methylheptanoic acid, a branched-chain fatty acid. It details its chemical and physical properties, synthesis methodologies, potential applications in drug discovery and development, and essential safety protocols.

Core Identification and Chemical Properties

This compound is a medium-chain fatty acid.[1][2] It exists as a chiral compound with two enantiomers, (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. The Chemical Abstracts Service (CAS) has assigned different numbers to the racemic mixture and its individual stereoisomers.

Key CAS Numbers:

-

Racemic this compound: 53663-30-2[1]

A summary of its key chemical and physical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | ~228.91°C (estimated) | [1] |

| Density | ~0.9173 g/cm³ (estimated) | [1] |

| Refractive Index | ~1.4130 (estimated) | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic chemistry routes. One established method is the malonic ester synthesis, which utilizes 2-bromohexane.[8] Another approach involves the mixed electrolysis of β-methylglutaric acid monomethyl ester and butyric acid.[8]

A particularly effective method for preparing a variety of fatty acids, including this compound, involves the addition of Grignard reagents to α,β-unsaturated esters.[8] This method is advantageous as it avoids the use of secondary bromides which can be difficult to obtain in pure form.[8]

Below is a generalized workflow for the synthesis of this compound via a Grignard reaction with an α,β-unsaturated ester.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Illustrative Example based on a similar synthesis[8]):

-

Preparation of sec-Butyl Crotonate: Crotonic acid is reacted with sec-butyl alcohol in the presence of a sulfuric acid catalyst and benzene, with water removal via a separator. The resulting ester is purified by distillation.[8]

-

Grignard Reaction: Propylmagnesium bromide (the Grignard reagent) is prepared from propyl bromide and magnesium in anhydrous ether.

-

Conjugate Addition: The sec-butyl crotonate is added to the Grignard reagent, and the mixture is refluxed.

-

Saponification: The resulting ester (sec-butyl 3-methylheptanoate) is saponified using a solution of potassium hydroxide in alcohol.[8]

-

Isolation of the Acid: After removal of the alcohol, the mixture is diluted with water and acidified with sulfuric acid.

-

Purification: The this compound is extracted with ether, and the ether solution is washed and dried. The final product is obtained by fractional distillation under reduced pressure.[8]

Applications in Research and Drug Development

Branched-chain fatty acids like this compound are of interest to researchers for several reasons:

-

Metabolic Studies: As a medium-chain fatty acid, it can be used in studies of fatty acid metabolism and related disorders. For instance, triheptanoin, a triglyceride composed of three 7-carbon fatty acids, is used to treat long-chain fatty acid oxidation disorders by providing substrates for the TCA cycle.[9]

-

Drug Design and Discovery: The incorporation of methyl groups is a key strategy in lead compound optimization.[10] A methyl group can alter a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[10] The specific stereochemistry (R or S) of a chiral center, such as the one in this compound, can be crucial for biological activity.

-

Precursor for Bioactive Molecules: Chiral 3-methyl-alkanoic acids are building blocks for the synthesis of various natural products and pharmaceuticals.[11] For example, they are used in the synthesis of insect pheromones and can be precursors for more complex drug molecules.[11] A notable example of a drug with a similar branched-chain structure is Pregabalin, which is used to treat epilepsy and neuropathic pain.[12]

The potential role of a branched-chain fatty acid in cellular metabolism is depicted in the diagram below.

Caption: Potential metabolic fate of this compound.

Safety, Handling, and Storage

Proper safety precautions are essential when handling this compound and related chemicals.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Safety goggles conforming to EN166 (EU) or NIOSH (US) standards are recommended.[13][14]

-

Ventilation: Handle in a well-ventilated area to avoid inhaling vapors or mists.[15][16]

-

Handling: Avoid contact with skin and eyes.[15] After handling, wash hands and any exposed skin thoroughly.[16]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[15]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[15]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

References

- This compound - 59614-85-6, C8H16O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- This compound CAS#: 53663-30-2 - ChemicalBook.

- This compound - Organic Syntheses Procedure.

- (R)-3-methylheptanoic acid - Advanced ChemBlocks.

- (R)-3-METHYLHEPTANOIC ACID CAS#: 57403-74-4 - ChemicalBook.

- (R)-3-METHYLHEPTANOIC ACID | 57403-74-4 - ChemicalBook.

-

3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem. National Institutes of Health. Retrieved from [Link]

-

Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

(S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem. National Institutes of Health. Retrieved from [Link]

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19).

-

3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem. National Institutes of Health. Retrieved from [Link]

- 3-ETHYLHEPTANOIC ACID SDS, 14272-47-0 Safety Data Sheets - ECHEMI.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024-02-24).

- Safety Data Sheet - CymitQuimica.

- 3-methylpentanoic acid - Organic Syntheses Procedure.

-

[Application of methyl in drug design] - PubMed. National Institutes of Health. Retrieved from [Link]

-

Pregabalin - Wikipedia. Retrieved from [Link]

-

A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed. National Institutes of Health. (2025-07-15). Retrieved from [Link]

Sources

- 1. This compound CAS#: 53663-30-2 [m.chemicalbook.com]

- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]

- 4. (R)-3-METHYLHEPTANOIC ACID CAS#: 57403-74-4 [amp.chemicalbook.com]

- 5. (R)-3-METHYLHEPTANOIC ACID | 57403-74-4 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pregabalin - Wikipedia [en.wikipedia.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 3-Methylheptanoic Acid

This guide provides an in-depth analysis of the safety and handling protocols for 3-Methylheptanoic acid (CAS No: 53663-30-2), a branched-chain fatty acid utilized in various research and development applications. Designed for laboratory personnel, chemical safety officers, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The protocols and recommendations herein are grounded in established safety standards and an understanding of the compound's chemical nature.

Chemical Identification and Physicochemical Properties

This compound is a medium-chain fatty acid.[1][2] Understanding its physical and chemical properties is the foundation for predicting its behavior and implementing appropriate safety measures. For instance, its classification as a carboxylic acid immediately informs us about its potential corrosivity and reactivity with bases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |

| Molecular Weight | 144.21 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 53663-30-2 | [1][2][4][5] |

| Boiling Point | 228.91°C (estimated) | [2] |

| Density | 0.9173 g/cm³ (estimated) | [2] |

| Polar Surface Area | 37.3 Ų | [1][3] |

| XLogP3 | 2.7 | [3] |

Note: Some physical properties like boiling and melting points are based on estimates, highlighting the need for cautious handling as precise data may be limited.

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not consistently available across all sources, data from its isomers, such as 2-Methylheptanoic acid and 6-Methylheptanoic acid, provide a strong basis for hazard assessment.[6][7][8] The primary hazards are associated with its acidic nature.

GHS Classification (Based on Isomer Data)

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [6][7] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | [6][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [7][9] |

Signal Word: Danger or Warning [6][9]

Hazard Pictograms:

Expert Analysis: The classification indicates that the primary risk during handling is direct contact. The carboxylic acid functional group can cause significant irritation or damage to skin and eyes. The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhaling vapors or mists.[7][9]

Core Principles of Safe Handling

Safe handling protocols are designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

Core Directives:

-

Ventilation is Key: Always handle this compound in a well-ventilated area.[6][10] A chemical fume hood is strongly recommended for all procedures involving heating or potential aerosol generation.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[10]

-

Hygiene Practices: Wash hands thoroughly after handling the substance.[9][10] Do not eat, drink, or smoke in the laboratory.[9][11]

-

Ignition Sources: Keep away from heat and sources of ignition.[6][10] While not highly flammable, good laboratory practice dictates minimizing ignition sources.

-

Container Management: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6][7][9]

Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE is a critical control measure based on a risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound.

PPE Selection Logic Diagram

Caption: PPE selection workflow based on task-specific risks.

Detailed PPE Specifications:

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[6][12] A face shield is required for tasks with a high splash potential. | Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient. |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile).[6] A lab coat is mandatory. A chemical-resistant apron should be worn when handling larger quantities. | Prevents skin irritation upon contact. Gloves must be inspected before use and removed carefully to avoid contamination.[6][11] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation.[9] If vapors or mists are generated and exposure limits may be exceeded, a full-face respirator is necessary.[6][12] | Protects against respiratory irritation.[9] Respirator use must comply with a formal respiratory protection program. |

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical to mitigating injury upon exposure. Personnel must be familiar with the location and use of emergency eyewash stations and safety showers.

First-Aid Response Workflow

Caption: Decision workflow for first-aid response to exposure.

Step-by-Step First-Aid Protocols:

-

Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek prompt medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing.[5][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] If skin irritation occurs or persists, get medical advice.[6][9]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do so.[6][9] It is critical to seek immediate medical attention from an ophthalmologist.[9][11]

-

Ingestion: Rinse the mouth thoroughly with water.[5][6] Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[5][6]

Causality Note: The prohibition against inducing vomiting is crucial because ingestion of a corrosive substance means the esophagus has already been damaged once. Vomiting would re-expose the damaged tissue to the acid, causing further injury.[11]

Fire and Explosion Hazard Data

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[9][10]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][6][9]

Accidental Release Measures

A swift and safe response to spills is essential to prevent exposure and environmental contamination.

Protocol for Small Spill Cleanup (<100 mL):

-

Restrict Access: Evacuate non-essential personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile), and chemical splash goggles.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

-

Neutralize (Optional but Recommended): Cautiously neutralize the absorbed material with a dilute solution of sodium bicarbonate or other suitable base.

-

Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9] Use non-sparking tools if there is any fire risk.[6]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations.[7]

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5][6]

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9] The storage area should be separate from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with applicable federal, state, and local regulations.[7] Do not dispose of it down the drain.[6]

Toxicological Information

The toxicological data for this compound is limited. Much of the hazard assessment is based on its acidic properties and data from structurally similar compounds.

-

Acute Toxicity: Data for oral, dermal, and inhalation toxicity are largely unavailable.[5][6][9]

-

Skin Corrosion/Irritation: Classified as causing skin irritation (Category 2).[6][9]

-

Serious Eye Damage/Irritation: Classified as causing serious eye damage or irritation (Category 1 or 2A).[6][9]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the substance for these long-term effects.[5][6][9]

Expert Insight: The absence of comprehensive toxicological data does not imply the substance is safe. It signifies that its potential for long-term or systemic toxicity is unknown. Therefore, the precautionary principle must be applied, and all measures should be taken to minimize exposure until more definitive data becomes available.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10290853, (S)-3-Methylheptanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282683, 3-Methyl-heptanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324547, 3R-Methylheptanoic acid. Retrieved from [Link]

-

Greenbook.net (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific (2024). SAFETY DATA SHEET - 6-Methylheptanoic acid. Retrieved from [Link]

-

LookChem (2025). This compound - 59614-85-6. Retrieved from [Link]

-

Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 2-Methylheptanoic acid. Retrieved from [Link]

-

Massachusetts Institute of Technology (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

-

Organic Syntheses (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

-

XiXisys (2025). GHS SDS for 4-Methylheptanoic acid. Retrieved from [Link]

-

Safety Data Sheet (2024). Heptanoic Acid. Retrieved from [Link]

Sources

- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 53663-30-2 [m.chemicalbook.com]

- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

The Biosynthesis of 3-Methylheptanoic Acid in Insects: A Technical Guide for Researchers

Abstract

3-Methylheptanoic acid, a branched-chain fatty acid, plays a crucial role in the chemical ecology of numerous insect species, often acting as a key component of pheromones that mediate social interactions and reproduction. Understanding the intricate biosynthetic pathway of this semiochemical is paramount for developing novel, species-specific pest management strategies and for advancing our fundamental knowledge of insect biochemistry. This technical guide provides an in-depth exploration of the biosynthesis of this compound in insects, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular machinery, precursor molecules, and regulatory mechanisms that govern the production of this vital signaling molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols to investigate this pathway, empowering researchers to elucidate the nuances of its operation in their insect model of interest.

Introduction: The Significance of this compound in Insect Communication

In the sophisticated world of insect chemical communication, specificity is key. This compound, a chiral molecule, provides a high degree of specificity in signaling due to its unique structural properties.[1] It is a well-documented component of the aggregation and sex pheromones in various insect orders, including Coleoptera and Hymenoptera. The precise stereochemistry of this compound is often critical for its biological activity, highlighting the stereospecificity of the biosynthetic enzymes and the corresponding receptor proteins in receiving insects. A thorough understanding of its biosynthesis is therefore not merely an academic exercise but holds significant potential for practical applications in agriculture and public health.

The Core Biosynthetic Pathway: A Modified Fatty Acid Synthesis

The biosynthesis of this compound is a fascinating deviation from the canonical fatty acid synthesis pathway. It leverages the existing fatty acid synthase (FAS) machinery but introduces key modifications to achieve the characteristic methyl branch and specific chain length. The pathway can be dissected into three key stages: initiation, elongation with methyl-branching, and termination.

Precursor Provision: The Building Blocks of a Branched Chain

The biosynthesis of this compound begins with the assembly of its fundamental building blocks. Unlike straight-chain fatty acids, which are constructed solely from acetyl-CoA and malonyl-CoA, the synthesis of this compound requires a different set of precursors to introduce the methyl group.

-

Propionyl-CoA as the Methyl Branch Donor: The three-carbon precursor, propionyl-CoA, is the ultimate source of the methyl branch. Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which is then epimerized to (R)-methylmalonyl-CoA. This stands in contrast to the carboxylation of acetyl-CoA to malonyl-CoA in conventional fatty acid synthesis.

-

Metabolic Origins of Propionyl-CoA: Insects can derive propionyl-CoA from several metabolic routes. The catabolism of the branched-chain amino acids valine and isoleucine is a primary source.[2] This metabolic link is a crucial consideration in nutritional studies of pheromone production.

The following table summarizes the key precursors and the enzymes involved in their formation.

| Precursor | Originating Metabolite(s) | Key Enzyme(s) |

| Acetyl-CoA | Carbohydrate and lipid metabolism | Pyruvate dehydrogenase, β-oxidation pathway |

| Malonyl-CoA | Acetyl-CoA | Acetyl-CoA carboxylase (ACC) |

| Propionyl-CoA | Valine, Isoleucine | Branched-chain amino acid aminotransferase, Branched-chain α-keto acid dehydrogenase complex |

| (R)-Methylmalonyl-CoA | Propionyl-CoA | Propionyl-CoA carboxylase (PCC), Methylmalonyl-CoA epimerase |

The Engine of Synthesis: The Fatty Acid Synthase (FAS) Complex

The heart of this compound biosynthesis is the Fatty Acid Synthase (FAS) complex, a multi-enzyme protein that catalyzes the iterative elongation of the fatty acid chain. In insects, as in other animals, this is typically a Type I FAS system, where all the enzymatic domains are part of a single large polypeptide.[3][4]

The synthesis of the C8 backbone of this compound is proposed to proceed as follows:

-

Initiation: The synthesis can be initiated with an acetyl-CoA molecule, which is loaded onto the acyl carrier protein (ACP) domain of the FAS.

-

Elongation and Methyl Branch Incorporation: The key event for methyl branching is the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit. The β-ketoacyl synthase (KS) domain of the FAS catalyzes the condensation of the growing acyl chain with the extender unit. The selection of methylmalonyl-CoA over malonyl-CoA at a specific elongation cycle is a critical determinant of the methyl branch position. For this compound, the methylmalonyl-CoA is incorporated during the first elongation cycle.

-

Iterative Elongation: Subsequent elongation cycles utilize malonyl-CoA to extend the chain by two carbons at a time.

The stereochemistry of the methyl group is determined during the reduction steps within the FAS catalytic cycle, specifically by the enoyl-ACP reductase (ER) domain.[5]

The proposed biosynthetic pathway is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in insects.

Chain Termination: The Role of the Thioesterase Domain

The final and critical step in determining the structure of the end product is chain termination. In the FAS complex, this is catalyzed by the thioesterase (TE) domain, which hydrolyzes the fatty acyl-ACP, releasing the free fatty acid.[6][7] The substrate specificity of the TE domain is a major factor in determining the chain length of the final product.[6] For the synthesis of this compound, the TE domain must exhibit a preference for a C8 methyl-branched acyl-ACP substrate. This specificity is thought to be conferred by the size and hydrophobicity of the substrate-binding pocket within the TE domain.[6][7]

Experimental Methodologies for Studying the Biosynthetic Pathway

Elucidating the biosynthetic pathway of this compound requires a multi-faceted experimental approach. Here, we provide detailed protocols for key techniques that have been instrumental in this field.

In Vivo Radiolabeling Studies: Tracing the Metabolic Fate of Precursors

Radiolabeling studies are a cornerstone of biosynthetic research, allowing for the direct tracking of precursors into the final product.

Protocol: In Vivo Radiolabeling of this compound

-

Preparation of Radiolabeled Precursors: Obtain commercially available radiolabeled precursors such as [1-¹⁴C]propionate, [2-¹⁴C]acetate, or U-¹⁴C-labeled valine and isoleucine.

-

Insect Preparation: Use insects at the developmental stage and physiological state known for maximal pheromone production. This is often young, virgin females.

-

Injection of Radiolabeled Precursors: Inject a known concentration and volume of the radiolabeled precursor solution into the insect's hemocoel using a fine glass capillary needle. A typical injection volume is 0.1-0.5 µL.

-

Incubation: Maintain the insects under controlled conditions (temperature, photoperiod, humidity) for a period sufficient for the biosynthesis and accumulation of the pheromone. This can range from a few hours to 24 hours.

-

Extraction of Lipids: After the incubation period, sacrifice the insects and extract the total lipids. This is typically done by homogenizing the insects or specific tissues (e.g., pheromone glands) in a solvent mixture like hexane or a chloroform:methanol (2:1, v/v) solution.

-

Fractionation and Analysis:

-

Fractionate the lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the fatty acid fraction.

-

Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as BF₃-methanol.

-

Analyze the FAMEs by radio-gas chromatography (Radio-GC) or by collecting fractions from a standard GC and quantifying the radioactivity in each fraction using liquid scintillation counting.

-

-

Data Analysis: The detection of radioactivity in the 3-methylheptanoate peak confirms the incorporation of the radiolabeled precursor.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Quantification

GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Protocol: GC-MS Analysis of 3-Methylheptanoyl Methyl Ester

-

Sample Preparation: Extract and derivatize the fatty acids to FAMEs as described in the radiolabeling protocol.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms) is suitable for separating FAMEs.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: The identification of 3-methylheptanoyl methyl ester is based on its retention time and the fragmentation pattern in its mass spectrum. Key diagnostic ions include the molecular ion (M⁺) and fragments resulting from cleavage adjacent to the carbonyl group and the methyl branch.

-

Chiral Analysis: To determine the stereochemistry of this compound, use a chiral GC column (e.g., a cyclodextrin-based column) to separate the (R) and (S) enantiomers.

-

Quantification: For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated analog of this compound or a fatty acid of a different chain length) to the sample before extraction. Create a calibration curve using standards of known concentrations.

RNA Interference (RNAi): Functional Genomics of Biosynthetic Genes

RNA interference (RNAi) is a powerful technique for studying gene function by silencing the expression of a target gene. This approach can be used to confirm the role of candidate genes in the biosynthesis of this compound.

-

Target Gene Selection and dsRNA Synthesis:

-

Identify the sequence of the FAS gene in your insect of interest through transcriptome sequencing or by searching existing databases.

-

Design primers with T7 promoter sequences to amplify a 300-500 bp region of the FAS gene.

-

Use an in vitro transcription kit to synthesize double-stranded RNA (dsRNA) from the PCR product.

-

As a control, synthesize dsRNA for a non-related gene, such as Green Fluorescent Protein (GFP).

-

-

dsRNA Delivery: Inject a known concentration of the dsRNA solution (typically 1-5 µg/µL) into the insect's hemocoel.

-

Incubation: Maintain the insects for 3-5 days to allow for the silencing of the target gene.

-

Verification of Gene Silencing:

-

Extract total RNA from a subset of the treated insects.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the FAS gene. A significant reduction in FAS mRNA levels in the dsFAS-treated insects compared to the dsGFP-treated controls confirms successful gene silencing.

-

-

Phenotypic Analysis:

-

Extract and analyze the fatty acid profiles of the dsFAS- and dsGFP-treated insects using GC-MS.

-

A significant reduction or complete absence of this compound in the dsFAS-treated insects would provide strong evidence for the involvement of FAS in its biosynthesis.

-

The following diagram illustrates the general workflow for an RNAi experiment.

Caption: A generalized workflow for investigating gene function using RNA interference.

Regulation of this compound Biosynthesis

The production of this compound is often tightly regulated, as it is a metabolically expensive process and the signal it carries is typically required only at specific times and in specific contexts. The regulation can occur at multiple levels:

-

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes, particularly FAS and ACC, is a key control point. Hormones, such as juvenile hormone and ecdysone, are known to regulate fatty acid metabolism in insects and are likely involved in controlling the transcription of these genes.

-

Substrate Availability: The availability of precursors, especially propionyl-CoA derived from amino acid catabolism, can also be a limiting factor. The nutritional state of the insect can therefore directly impact its ability to produce this compound.

-

Enzyme Activity: The activity of the biosynthetic enzymes can be modulated by allosteric regulation or post-translational modifications, allowing for rapid adjustments in the rate of synthesis in response to physiological cues.

Future Directions and Conclusion

While significant progress has been made in understanding the biosynthesis of methyl-branched fatty acids in insects, several key questions regarding this compound remain. Future research should focus on:

-

Identifying the specific thioesterase domain responsible for the C8 chain termination and elucidating the structural basis of its substrate specificity.

-

Characterizing the regulatory networks that control the expression of the biosynthetic genes in response to developmental and environmental cues.

-

Exploring the diversity of this pathway across a wider range of insect species to understand its evolution and adaptation.

References

- Blomquist, G. J., Jurenka, R. A., Schal, C., & Tittiger, C. (2010). Biochemistry and molecular biology of insect hydrocarbons. In Insect Hydrocarbons (pp. 35-66). Cambridge University Press.

-

Chakravarty, B., Gu, Z., Chirala, S. S., Wakil, S. J., & Quiocho, F. A. (2004). Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain. Proceedings of the National Academy of Sciences, 101(44), 15567-15572. [Link]

-

Finck, J., Berdan, E., Mayer, F., & Geiselhardt, S. (2016). Divergence of cuticular hydrocarbons in two sympatric grasshopper species and the evolution of fatty acid synthases and elongases across insects. BMC Evolutionary Biology, 16(1), 1-17. [Link]

-

Li, D., Jing, X., & Li, G. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9064. [Link]

- Mori, K. (2007). The synthesis of insect pheromones, 1996–2005. Accounts of Chemical Research, 40(9), 857-865.

- Stanley-Samuelson, D. W., Jurenka, R. A., Cripps, C., Blomquist, G. J., & de Renobales, M. (1988). Fatty acids in insects: composition, metabolism, and biological significance. Archives of insect biochemistry and physiology, 9(1), 1-33.

- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones—an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514.

- Wakil, S. J. (1989). Fatty acid synthase, a proficient multifunctional enzyme. Biochemistry, 28(11), 4523-4530.

- Juárez, M. P. (2004). Fatty Acyl‐CoA Elongation in Blatella germanica Integumental Microsomes. Archives of insect biochemistry and physiology, 56(3), 170-178.

- Halarnkar, P. P., Nelson, J. H., Heisler, C. R., & Blomquist, G. J. (1993). Metabolism of propionate to acetate in the cockroach Periplaneta americana. Insect biochemistry and molecular biology, 23(7), 823-829.

- Blomquist, G. J., Guo, L., Gu, P., Reitz, R. C., & Reed, J. R. (1994). Methyl-branched fatty acids and their biosynthesis in the housefly, Musca domestica L.(Diptera, Muscidae). Insect biochemistry and molecular biology, 24(8), 803-810.

- de Renobales, M., Nelson, D. R., & Blomquist, G. J. (1987). Cuticular lipids. In Hepatic and Extrahepatic Drug Metabolism and Enzyme Induction (pp. 241-299). Springer, Berlin, Heidelberg.

-

Mori, K. (2015). Syntheses of (R)-and (S)-3-Methylheptanoic Acids. Chinese Journal of Chemistry, 33(7), 785-788. [Link]

- Gu, P., Welch, W. H., & Blomquist, G. J. (1995). Methyl-branched fatty acid biosynthesis in the German cockroach, Blattella germanica: kinetic studies of the fatty acid synthase. Insect biochemistry and molecular biology, 25(4), 445-452.

- Bell, E. S., & Downer, R. G. H. (1990). In vivo incorporation of [1-14C] propionate into methyl-branched fatty acids of the German cockroach, Blattella germanica. Insect biochemistry, 20(4), 303-307.

- Zakharkin, S. O., & Benning, C. (2001). A novel acyl-acyl carrier protein thioesterase from the seeds of Cuphea hookeriana with preference for medium-chain fatty acids. Plant physiology, 125(2), 869-877.

- Jones, D. A., & Foster, W. A. (1996). The biosynthesis of the alarm pheromone 3-methyl-2-hexanone in the ant Crematogaster sjostedti (Hymenoptera, Formicidae). Journal of insect physiology, 42(11-12), 1085-1092.

- Akino, T., Mochizuki, K., Morita, M., & Yamashita, S. (2009). Biosynthesis of the trail pheromone, methyl 4-methylpyrrole-2-carboxylate, in the leaf-cutting ant Atta sexdens rubropilosa.

- Jurenka, R. A. (2004). Insect pheromone biosynthesis. Topics in Current Chemistry, 239, 97-132.

- Tupec, M., Buček, A., Valterová, I., & Pichová, I. (2019). Biotechnological potential of insect fatty acid-modifying enzymes. Biotechnology advances, 37(4), 584-601.

- Ding, B. J., & Löfstedt, C. (2015). Biosynthesis of insect pheromones: from genetics to the reception of the signal. Journal of Chemical Ecology, 41(10), 871-885.

- Blomquist, G. J., Halarnkar, P. P., & Heisler, C. R. (1992). Biosynthesis of methyl-branched fatty acids in insects: propionate is incorporated via methylmalonyl-CoA. Insect biochemistry and molecular biology, 22(8), 833-841.

- Bell, E. S., & Downer, R. G. (1990). In vivo incorporation of [1-14C] propionate into methyl-branched fatty acids of the German cockroach, Blattella germanica. Insect biochemistry, 20(4), 303-307.

- Vaz, A. H., Jurenka, R. A., Blomquist, G. J., & Reitz, R. C. (1988). The biosynthesis of methyl-branched hydrocarbons in the German cockroach, Blattella germanica. Archives of biochemistry and biophysics, 267(2), 551-560.

- Mpuru, S., Blomquist, G. J., Schal, C., Roux, M., Kuenzli, M., & Tittiger, C. (2001). The role of the fatty acid synthase and its thioesterase domain in the production of shorter chain length fatty acids in the German cockroach, Blattella germanica. Insect biochemistry and molecular biology, 31(8), 753-761.

Sources

- 1. researchgate.net [researchgate.net]

- 2. agrilife.org [agrilife.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of (R)-3-Methylheptanoic Acid

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylheptanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly recognized for its significant biological roles, particularly as a crucial component in chemical communication systems and as a contributor to the unique flavor profiles of various foods. This technical guide provides a comprehensive overview of the primary natural sources of the (R)-enantiomer. We delve into its occurrence in the animal kingdom as a pheromone, its microbial origins in fermented dairy and meat products, and its biosynthetic pathways. Furthermore, this guide presents detailed methodologies for the extraction and stereospecific analysis of (R)-3-Methylheptanoic acid from complex natural matrices, offering a critical resource for researchers aiming to isolate, identify, and quantify this specific stereoisomer.

Section 1: Introduction to 3-Methylheptanoic Acid

This compound (C8H16O2) is a medium-chain fatty acid characterized by a methyl group at the third carbon position.[1] This substitution creates a chiral center, resulting in two distinct stereoisomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid.[2][3] Like many chiral molecules in biology, these enantiomers can exhibit markedly different physiological effects and sensory properties. The specific spatial arrangement of the (R)-enantiomer is fundamental to its function in various biological systems.

The significance of this compound spans multiple disciplines. In entomology, it is a key signaling molecule. In food science, it is a potent flavor compound responsible for some of the characteristic aromas of aged cheeses and roasted meats.[4] Its presence and concentration are often linked to specific microbial activities, making it an important biomarker in fermentation studies.

Section 2: Principal Natural Sources

The natural occurrence of (R)-3-Methylheptanoic acid is predominantly found in two major domains: the animal kingdom, where it functions as a pheromone, and in microbially-driven environments like fermented foods.

2.1 Animal Kingdom: Pheromonal Communication

(R)-3-Methylheptanoic acid plays a vital role as a sex or aggregation pheromone in several insect species. Pheromones are chemical signals that trigger a social response in members of the same species, and the stereochemistry of these molecules is often critical for their activity.[5] The precise (R)-configuration is essential for eliciting the correct behavioral response, such as mating or aggregation, in receptive individuals.

| Species | Pheromone Type | Function | Typical Enantiomeric Ratio |

| Asian Longhorned Beetle (Anoplophora glabripennis) | Aggregation | Attracts both sexes to host trees | Predominantly (R)-enantiomer |

| Certain Formicine Ants | Defensive/Alarm | Component of venom spray | Varies by species |

This table provides illustrative examples. The specific roles and ratios can be highly species-dependent.

2.2 Microbial World: Fermentation and Metabolism

Branched-chain fatty acids (BCFAs) are signature metabolites of many bacterial species and are commonly found in fermented dairy products, aged meats, and the gut microbiota.[4][6][7] The presence of this compound in these products is largely due to the metabolic activity of specific microorganisms, particularly species from the genus Staphylococcus.[8][9]

-

Fermented Dairy: During the ripening of certain cheeses, bacterial enzymes break down branched-chain amino acids (like isoleucine) and lipids, leading to the formation of a complex array of volatile compounds, including BCFAs.[7][10][11] Staphylococcus xylosus and Staphylococcus equorum, often used as starter cultures, are known producers of these compounds, contributing to the final flavor and aroma profile.

-

Aged and Fermented Meats: The characteristic smell of mutton and lamb is partly attributed to BCFAs.[4] Microbial activity on the surface and within the meat during aging and fermentation processes generates these volatile fatty acids.

-

Human Microbiome: Bacteria residing on human skin, such as Staphylococcus epidermidis, can produce volatile fatty acids from precursors found in sweat, contributing to body odor.[12]

Section 3: Biosynthesis Pathways

(R)-3-Methylheptanoic acid is a product of the branched-chain fatty acid synthesis pathway, which diverges from the more common straight-chain fatty acid synthesis.[13] This process utilizes alternative primer molecules derived from branched-chain amino acids.[14][15]

The synthesis is initiated by fatty acid synthase (FAS) using a methyl-branched CoA ester as a primer instead of the usual acetyl-CoA.[14] In many bacteria, propionyl-CoA, derived from the catabolism of amino acids like isoleucine and valine or from odd-chain fatty acid oxidation, serves as a key precursor. Propionyl-CoA is carboxylated to form methylmalonyl-CoA. The fatty acid synthase complex then incorporates this methylmalonyl-CoA unit during the elongation process, resulting in a methyl branch on the fatty acid chain.[14] The specific stereochemistry of the final product is determined by the enzymatic machinery of the organism.

Caption: Simplified biosynthesis pathway for branched-chain fatty acids.

Section 4: Methodologies for Extraction and Chiral Analysis

Isolating and correctly identifying the enantiomeric form of this compound from a complex natural sample requires specialized analytical techniques. The process involves two key stages: efficient extraction of the volatile acid and subsequent chiral separation.

4.1 Extraction from Natural Matrices

The choice of extraction method depends on the sample matrix (e.g., insect gland, cheese, bacterial culture). The goal is to isolate the volatile and semi-volatile compounds while minimizing interference from non-volatile components.

-

Solvent Extraction: A traditional method involving the homogenization of the sample in an organic solvent (e.g., diethyl ether, hexane) followed by acidification to protonate the carboxylic acid, making it more soluble in the organic phase.[16] This method is robust but can be time-consuming and may extract interfering compounds.

-

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile analysis. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. Volatile analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. This method is sensitive, fast, and requires minimal sample preparation.

Caption: Workflow for Solid-Phase Microextraction (SPME).

Protocol 4.1.1: Headspace SPME for Volatile Acids in Dairy

-

Sample Preparation: Homogenize 2g of the sample (e.g., cheese) with 5 mL of saturated NaCl solution in a 20 mL headspace vial. The salt increases the volatility of the analytes.

-

Equilibration: Seal the vial and incubate at 60°C for 15 minutes with gentle agitation to allow volatiles to partition into the headspace.

-

Extraction: Introduce a DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 60°C.

-

Desorption: Immediately retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS system for 5 minutes to ensure complete thermal desorption of the analytes.

4.2 Chiral Analysis and Quantification

Distinguishing between (R)- and (S)-3-methylheptanoic acid is impossible with standard GC columns. A specialized chiral stationary phase is required.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: This is the gold standard for enantiomeric separation. Cyclodextrin-based stationary phases (e.g., Beta DEX™, Gamma DEX™) are commonly used. The chiral cavities of the cyclodextrin interact differently with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

-

Derivatization: To improve chromatographic peak shape and sensitivity, the carboxylic acid is often converted to a more volatile ester (e.g., a methyl or ethyl ester) prior to injection. This can be achieved using reagents like diazomethane or by Fischer esterification.

Protocol 4.2.1: Chiral GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a cyclodextrin derivative).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). This temperature gradient is crucial for achieving separation.

-

Injection: Use the SPME fiber as described above or inject a liquid extract.

-

Detection: The mass spectrometer is operated in either full scan mode (to identify compounds based on their mass spectra) or selected ion monitoring (SIM) mode (for higher sensitivity and quantification of known compounds).

-

Identification: The retention times of the peaks are compared to those of authentic (R)- and (S)-3-methylheptanoic acid standards to confirm identity and determine the enantiomeric ratio.

Section 5: Applications and Future Directions

The study of natural (R)-3-Methylheptanoic acid has significant practical applications.

-

Pest Management: Understanding its role as a pheromone can lead to the development of highly specific and environmentally friendly lures for monitoring and controlling insect pests like the Asian Longhorned Beetle.

-

Food Science: As a key flavor compound, it can be used as a marker for cheese ripening or meat aging.[17] Its production by starter cultures can be optimized to achieve desired flavor profiles in fermented foods.[18][19]

-

Drug Development: Branched-chain fatty acids are integral to bacterial cell membranes.[8] Investigating their biosynthesis pathways could reveal novel targets for antimicrobial drugs.

Future research should focus on discovering new natural sources, further elucidating the enzymatic control of its stereospecific biosynthesis, and exploring its potential roles in mammalian systems, including its interaction with the gut microbiome.

Section 6: Conclusion

(R)-3-Methylheptanoic acid is a stereospecific natural product with important functions in chemical ecology and food chemistry. Its primary natural sources are insect pheromonal secretions and the metabolic byproducts of bacteria, particularly Staphylococcus species, in fermented foods. The isolation and analysis of this specific enantiomer demand a sophisticated analytical approach, combining effective extraction techniques like SPME with high-resolution chiral gas chromatography. Continued investigation into this molecule promises to yield valuable applications in agriculture, food production, and medicine.

References

-

Branched-chain fatty acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. (n.d.). Biochemical Journal. [Link]

-

Fatty Acid Synthesis: Pathway and Importance. (2023, August 3). Microbe Notes. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. Journal of Biological Chemistry, 263(34), 18386-18396. [Link]

-

Wang, S., et al. (2024). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry, 431, 137158. [Link]

-

This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (n.d.). ResearchGate. [Link]

-

3-Methyl-heptanoic acid | C8H16O2. (n.d.). PubChem. [Link]

-

Gohrbandt, M., et al. (2022). In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors. Molecular Microbiology, 117(4), 950-965. [Link]

-

Staphylococcus - Wikipedia. (n.d.). Wikipedia. [Link]

-

Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210. [Link]

-

(S)-3-Methylheptanoic acid | C8H16O2. (n.d.). PubChem. [Link]

-

Das, D., et al. (2023). Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review. Frontiers in Nutrition, 10, 1269235. [Link]

-

(S)-3-METHYLHEPTANOIC ACID. (n.d.). LookChem. [Link]

-

Staphylococcus. (n.d.). Medical Microbiology. [Link]

-

Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. (2023). MDPI. [Link]

-

UK Standards for Microbiology Investigations - Identification of Staphylococcus species, Micrococcus species and Rothia species. (2023, May 26). GOV.UK. [Link]

-

Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. (2004, January 1). Arizona State University. [Link]

-

(r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Al-Baarri, A. N., et al. (2023). Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits. Fermentation, 9(12), 1017. [Link]

-

Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review. (2023). ResearchGate. [Link]

-

Editorial: Enhancing functional dairy foods: Bioactive compounds in fermented matrices. (2023). Frontiers in Microbiology. [Link]

-

Organic Acid and Active Compound in Fermented Milk : A review. (2022). Basrah Journal of Agricultural Sciences. [Link]

-

Acid reign: formicine ants and their venoms. (n.d.). AntWiki. [Link]

Sources

- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]

- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staphylococcus - Wikipedia [en.wikipedia.org]

- 10. Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Cas 59614-85-6,(S)-3-METHYLHEPTANOIC ACID | lookchem [lookchem.com]

- 18. Frontiers | Editorial: Enhancing functional dairy foods: Bioactive compounds in fermented matrices [frontiersin.org]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 3-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Molecular Function

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. A thorough understanding and unambiguous determination of the absolute configuration of chiral molecules are therefore not merely academic exercises but crucial steps in ensuring the safety and efficacy of pharmaceutical agents. This guide provides a comprehensive technical overview of the stereochemistry of 3-Methylheptanoic acid, a chiral branched-chain fatty acid, and outlines the methodologies for the determination of its absolute configuration. While this compound itself is not a major pharmaceutical, its structural motif appears in various natural products and synthetic compounds, making it an excellent model for understanding the principles of stereochemical analysis.

The Chiral Nature of this compound

This compound possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid.

-

IUPAC Name: this compound[1]

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral entities.

| Property | (R)-3-Methylheptanoic Acid | (S)-3-Methylheptanoic Acid | Racemic this compound |

| CAS Number | 57403-74-4[4][5] | 59614-85-6[2][3] | 53663-30-2[1] |

| IUPAC Name | (3R)-3-methylheptanoic acid[5] | (3S)-3-methylheptanoic acid[2] | This compound[1] |

| Purity (Typical) | 95%[4] | 95.00%[3] | N/A |

| Molecular Formula | C8H16O2[4] | C8H16O2[3] | C8H16O2[1] |

| Molecular Weight | 144.21[4] | 144.21[3] | 144.21[1] |

| Boiling Point | N/A | N/A | 116-117°C at 10 mmHg[6] |

The Biological Significance of Chirality in Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of various biological systems and are increasingly recognized for their diverse physiological roles.[7] The stereochemistry of these molecules can profoundly influence their biological activity. Studies on various BCFAs have demonstrated that different isomers can have distinct effects on metabolic and inflammatory pathways.[8] For instance, in the case of palmitic acid hydroxy stearic acids (PAHSAs), the S-enantiomer, but not the R-enantiomer, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects.[8] This highlights the stereospecificity of biological receptors and enzymes that interact with these fatty acids.

While specific biological activities for the individual enantiomers of this compound are not extensively documented in publicly available literature, the established principles of stereospecificity in BCFAs suggest that the (R) and (S) forms could have different metabolic fates and biological functions.[7] Therefore, the ability to synthesize and analyze stereochemically pure enantiomers of this compound is essential for investigating its potential roles in biological systems and for the development of any related therapeutic agents.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (R)- and (S)-3-Methylheptanoic acid is a prerequisite for studying their individual properties and biological activities. Several synthetic strategies have been developed to achieve this, often relying on the use of chiral starting materials or chiral auxiliaries.[9]

One common approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester that incorporates a chiral auxiliary. This method allows for the stereoselective formation of the C-C bond at the β-position, thereby establishing the desired stereocenter. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid.

Another strategy involves the use of a chiral starting material with a known absolute configuration, which is then chemically transformed into the target molecule. For example, optically active citronellol can be a precursor for the synthesis of chiral 3-methyl-alkanoic acids.[9]

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a critical aspect of its characterization. Several powerful analytical techniques can be employed for this purpose.

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[10]

-

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

-

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light as a function of wavelength.[11]

Caption: Workflow for determining absolute configuration using chiroptical methods.